7-(4-(4-ethoxybenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Propriétés
IUPAC Name |
7-[4-(4-ethoxybenzoyl)piperazine-1-carbonyl]-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O4/c1-3-30-18-23(25-24(19-30)28(36)33(29-25)21-8-6-5-7-9-21)27(35)32-16-14-31(15-17-32)26(34)20-10-12-22(13-11-20)37-4-2/h5-13,18-19H,3-4,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVFWLHZZXUGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
7-(4-(4-ethoxybenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, a compound with the CAS number 1040674-04-1, is a member of the pyrazolo[4,3-c]pyridine family. This compound has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of 7-(4-(4-ethoxybenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is with a molecular weight of approximately 499.6 g/mol. The compound features a complex structure that includes a pyrazolo ring system and a piperazine moiety, which may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C28H29N5O4 |
| Molecular Weight | 499.6 g/mol |
| CAS Number | 1040674-04-1 |
| IUPAC Name | 7-[4-(4-ethoxybenzoyl)piperazine-1-carbonyl]-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Pharmacological Profile
The compound's pharmacological profile suggests potential applications in various therapeutic areas. Research indicates that it may exhibit:
1. Anticancer Activity:
- Preliminary studies have suggested that compounds within the pyrazolo[4,3-c]pyridine class can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.
2. Antidepressant Effects:
- Similar structural compounds have shown promise as antidepressants by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
3. Anti-inflammatory Properties:
- The presence of piperazine moieties is often associated with anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
The exact mechanism of action for 7-(4-(4-ethoxybenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one remains under investigation. However, it is hypothesized that it interacts with various biological targets such as receptors or enzymes relevant to its proposed therapeutic effects.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of similar pyrazolo compounds on human cancer cell lines. Results indicated that these compounds could significantly reduce cell viability through apoptosis induction and inhibition of cell cycle progression .
Study 2: Neuropharmacology
Research conducted at a leading pharmacology institute explored the antidepressant-like effects of related compounds in animal models. The study found that these compounds produced significant reductions in depressive-like behaviors when administered in controlled doses .
Study 3: Anti-inflammatory Mechanisms
In vitro studies assessed the anti-inflammatory properties of related pyrazolo compounds. These studies demonstrated that they could downregulate the expression of inflammatory markers in macrophages, indicating potential for use in treating inflammatory diseases .
Comparaison Avec Des Composés Similaires
Table 1: Structural and Molecular Comparison
Key Observations:
Bulkier acyl groups (e.g., 2-cyclopentylacetyl in or 2-propylpentanoyl in ) may reduce aqueous solubility but increase lipophilicity, favoring membrane permeability.
Pyrazolo Substituents: The 5-ethyl group in the target compound offers moderate steric bulk compared to 5-isopropyl () or 5-methyl (), balancing steric hindrance and conformational flexibility for target binding.
Q & A
Q. Key Considerations :
- Solvent polarity and temperature control are critical for yield optimization.
- Intermediate characterization (e.g., LC-MS, H NMR) ensures reaction fidelity .
Basic: How is the compound’s structure validated post-synthesis?
Methodological Answer:
- X-Ray Crystallography : Resolve 3D conformation using programs like SHELXL for small-molecule refinement (e.g., bond angles, torsion angles) .
- Spectroscopic Analysis :
- H/C NMR : Confirm substituent positions (e.g., ethoxybenzoyl proton signals at δ 1.3–1.5 ppm) .
- HRMS : Verify molecular weight (e.g., calculated vs. observed m/z).
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) .
Advanced: How can researchers address low yields during the cyclization step?
Methodological Answer:
Root Cause Analysis :
- Steric Hindrance : Bulky substituents (e.g., ethyl or phenyl groups) may impede ring closure.
- Reaction Kinetics : Suboptimal temperature or solvent polarity slows cyclization.
Q. Optimization Strategies :
- Catalyst Screening : Use Lewis acids (e.g., ZnCl) to accelerate cyclization .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield .
- Solvent Exchange : Switch from ethanol to DMF for better solubility of intermediates .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Case Study : Discrepancies in kinase inhibition assays may arise from:
- Assay Conditions : Variations in ATP concentration or pH alter IC values.
- Structural Analogues : Compare with pyrazolo-pyridines lacking the ethoxybenzoyl group (e.g., reduced activity in analogues without piperazine ).
Q. Resolution Workflow :
Standardize Assays : Use identical buffer systems and positive controls.
Docking Studies : Model compound-protein interactions (e.g., using AutoDock Vina) to predict binding affinity variations .
Metabolite Screening : Check for in situ degradation products via LC-MS .
Basic: What structural features drive its biological activity?
Q. Key Features :
- Pyrazolo[4,3-c]pyridinone Core : Enhances π-π stacking with aromatic enzyme residues .
- 4-Ethoxybenzoyl-Piperazine Moiety : Facilitates hydrogen bonding with target proteins (e.g., kinase ATP pockets) .
- Ethyl Substituent : Improves metabolic stability by reducing oxidative dealkylation .
Q. Supporting Data :
| Structural Feature | Observed Bioactivity | Reference |
|---|---|---|
| Piperazine-carbonyl linkage | Enhanced kinase inhibition (IC = 12 nM) | |
| Ethoxy group | Improved solubility (LogP = 2.1) |
Advanced: What strategies improve metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Hepatocyte Assays : Identify primary metabolic pathways (e.g., CYP3A4-mediated oxidation) .
- Structural Modifications :
- Deuterium Incorporation : Replace labile hydrogens (e.g., ethyl group) to slow metabolism .
- Bioisosteric Replacement : Substitute ethoxy with trifluoromethoxy to resist hydrolysis .
- Prodrug Design : Mask labile groups (e.g., ester prodrugs for improved oral bioavailability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
